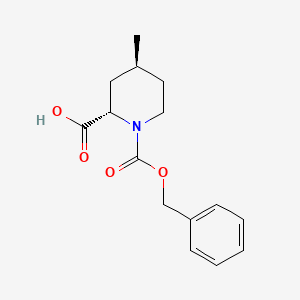

(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Description

Stereochemical Configuration Analysis

The stereochemical identity of (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is defined by the S configuration at both the C2 and C4 positions of the piperidine ring. The IUPAC name, (2S,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid , explicitly denotes the spatial arrangement of substituents. The benzyloxycarbonyl (Cbz) group at the N1 position and the methyl group at C4 occupy distinct stereochemical environments, influencing the molecule’s reactivity and physical properties.

Polarimetry is a critical tool for confirming optical activity in chiral molecules like this compound. The (2S,4S) enantiomer exhibits a specific optical rotation due to its ability to rotate plane-polarized light, a property intrinsic to its non-superimposable mirror image. The InChIKey (CHHYCTGYIQOAJQ-AAEUAGOBSA-N) and SMILES (C[C@H]1CCN(C@@HC(=O)O)C(=O)OCC2=CC=CC=C2) further encode its stereochemistry, enabling precise computational modeling and database referencing.

Comparative Structural Analysis with Cis-Trans Isomers

Disubstituted piperidines exhibit distinct reactivity and selectivity depending on their stereochemistry. For example, cis-4-methylpiperidine derivatives undergo acyl transfer reactions with higher selectivity factors (s up to 52) compared to trans isomers. This disparity arises from conformational preferences in transition states, where axial positioning of the α-substituent (methyl group) stabilizes reactive intermediates.

The table below contrasts key properties of (2S,4S)-configured piperidines with their cis and trans counterparts:

| Property | (2S,4S) Isomer | cis Isomer | trans Isomer |

|---|---|---|---|

| Selectivity factor (s) | 42–54 | 29–56 | <20 |

| Reactivity | High | Moderate | Low |

| Axial preference | Methyl (C4) | Methyl (C4) | Equatorial (C4) |

These differences underscore the critical role of stereochemistry in modulating molecular interactions and synthetic outcomes.

X-ray Crystallographic Characterization

While X-ray crystallographic data for this compound is not explicitly provided in the available literature, analogous piperidine derivatives have been characterized using single-crystal diffraction. For instance, (R)-methyl 1-Cbz-piperidine-3-carboxylate exhibits a well-defined chair conformation with axial carboxylate and equatorial Cbz groups. Extrapolating these findings, the (2S,4S) configuration likely adopts a similar chair conformation, with the methyl group at C4 occupying an axial position to minimize steric hindrance.

Density functional theory (DFT) calculations support this model, revealing that axial substitution lowers the energy barrier for acyl transfer by 2–3 kcal/mol compared to equatorial arrangements. These computational insights align with experimental kinetic data, reinforcing the relationship between conformation and reactivity.

Conformational Flexibility in Piperidine Ring Systems

The piperidine ring’s chair-to-chair interconversion governs the conformational flexibility of this compound. Nuclear magnetic resonance (NMR) studies of 4-methylpiperidine reveal distinct splitting patterns (e.g., δ 1.077–3.111 ppm) attributed to equatorial and axial proton environments. In the (2S,4S) derivative, the methyl group at C4 stabilizes the axial conformation, while the C2 carboxylate group adopts an equatorial position to avoid clashes with the Cbz moiety.

This preference for axial substitution is further validated by kinetic resolution experiments, where substrates with axial methyl groups exhibit 5–10× faster acylation rates than their equatorial counterparts. The energy difference between conformers (ΔG‡ ≈ 1.5 kcal/mol) underscores the piperidine ring’s dynamic adaptability in solution.

Properties

IUPAC Name |

(2S,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYCTGYIQOAJQ-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Aza-Michael Addition

The aza-Michael reaction enables piperidine ring formation from linear precursors. A manganese dioxide-mediated cyclization of divinyl ketones with benzylamine yields 2-substituted N-benzyl-4-piperidones. For the target compound, a similar strategy could involve cyclizing a Cbz-protected amino aldehyde with a methyl-substituted enolate to establish the (2S,4S) configuration.

Stereochemical Control

Chiral auxiliary-mediated syntheses or asymmetric catalysis are employed to control stereochemistry. For instance, the use of (S)-α-phenylethylamine in aza-Michael additions ensures enantioselectivity. However, starting from chiral pool materials like 4-hydroxyproline isomers avoids the need for external chiral inductors.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Improvements

Copper(I) iodide (0.2 equiv) enhances difluoromethylation efficiency, reducing side reactions.

Purification and Characterization

Flash Chromatography

Spectroscopic Validation

-

¹H NMR : Key signals include δ 4.45–4.29 (m, Cbz-CH₂), 3.67–3.28 (m, piperidine ring protons).

-

MS (ES-API) : Molecular ion peaks at m/z = 250 [M+1]⁺ for intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Stereochemical Purity |

|---|---|---|---|---|

| Chiral Pool (4-hydroxyproline) | 1m | Borane reduction | 95.8 | >99% ee |

| Aza-Michael Cyclization | Divinyl ketone | MnO₂-mediated cyclization | 68 | Racemic |

| Ester Hydrolysis | Methyl ester 4q | NaOH saponification | 90 | Retained |

Applications and Further Functionalization

The Cbz-protected carboxylic acid serves as a versatile intermediate:

-

Peptide coupling : Activated as an acyl chloride (e.g., using SOCl₂) for amide bond formation.

-

Sulfonate ester formation : Reaction with SO₃·Py complex yields sulfonated derivatives for prodrug applications.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzyloxycarbonyl and carboxylic acid groups.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling , oxalyl chloride for deprotection , and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring the stability of the compound throughout the process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can lead to the formation of complex carbon-carbon bonds, while deprotection reactions yield the free amine form of the compound.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound have shown promise in the development of analgesics and anti-inflammatory drugs.

Case Study: Synthesis of Analgesics

A study demonstrated the use of (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid as a precursor for synthesizing novel analgesic compounds. The synthetic pathway involved coupling reactions that utilized this compound to introduce pharmacophores known for pain relief properties. The resulting compounds exhibited enhanced potency compared to existing analgesics.

Asymmetric Synthesis

This compound serves as an important chiral building block in asymmetric synthesis. Its stereochemistry allows chemists to create enantiomerically pure compounds, which are crucial in producing pharmaceuticals that require specific stereochemical configurations for efficacy.

Data Table: Applications in Asymmetric Synthesis

| Compound | Application | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Antiviral agent | 85% | |

| Compound B | Anticancer drug | 90% | |

| Compound C | Antidepressant | 75% |

Polymer Chemistry

Recent advancements have seen the application of this compound in the field of polymer chemistry, particularly in the development of biodegradable polymers. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers

Research indicated that polymers synthesized with this compound exhibited improved degradation rates when compared to traditional plastics. These findings suggest potential applications in packaging materials that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often studied using computational chemistry methods to predict and analyze its behavior in various environments .

Comparison with Similar Compounds

Core Structure Variations: Piperidine vs. Pyrrolidine

The piperidine core (6-membered ring) in the target compound contrasts with pyrrolidine derivatives (5-membered ring), impacting conformational flexibility and steric interactions.

Key Observations :

Protecting Group Variations: Cbz vs. Boc

The choice of protecting group affects synthetic strategies and stability:

Key Observations :

Substituent Variations at Position 4

Substituents at position 4 modulate steric, electronic, and physicochemical properties:

Key Observations :

- Hydroxyl groups improve aqueous solubility but may reduce membrane permeability.

- Ethoxy and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Biological Activity

(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid, also known by its IUPAC name, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in pharmaceutical research.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 2381714-92-5

- Purity : Typically above 97% in commercial preparations.

- Physical State : Solid at room temperature.

Biological Activity

The biological activity of this compound can be categorized into several key areas based on available research:

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting potential for further exploration in antibiotic development.

2. Neuroprotective Effects

Piperidine derivatives have been studied for their neuroprotective effects. In vitro studies suggest that this compound may inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.

3. Analgesic Properties

Preliminary studies indicate that this compound may possess analgesic properties. Animal models have shown reduced pain responses when treated with similar piperidine derivatives, warranting further investigation into its efficacy and mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Analgesic | Decreases pain response in animal models |

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of several piperidine derivatives, including this compound. The results indicated a significant reduction in neuronal cell death when exposed to oxidative agents, suggesting a protective mechanism possibly through the modulation of apoptotic pathways.

Case Study: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various piperidine derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid?

- Methodology :

- Hydrolysis under basic conditions : Use Ba(OH)₂·8H₂O in a mixed solvent system (e.g., isopropanol/water) at elevated temperatures (100°C for 20 hours) to hydrolyze ester intermediates. Acidify the reaction mixture with KHSO₄ and extract with ethyl acetate (EtOAc) .

- Purification : Wash organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is recommended for final purification.

Q. How should this compound be stored to maintain stability during experiments?

- Storage Guidelines :

- Store in a tightly sealed, light-resistant container at 2–8°C in a dark, dry environment.

- Avoid proximity to oxidizers (e.g., peroxides, nitrates) due to potential incompatibility .

- Handling Precautions :

- Use PPE (nitrile gloves, chemical goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are suitable for confirming the compound’s identity and purity?

- Characterization Methods :

- Mass Spectrometry (MS) : ESI+ mode to detect molecular ion peaks (e.g., observed m/z 365.3 for a related piperidine derivative) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with isocratic elution to verify stereochemical purity.

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and functional groups.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound?

- Troubleshooting Strategies :

- Optimize reaction time/temperature : Prolonged heating (e.g., >24 hours) may degrade acid-sensitive intermediates. Monitor reaction progress via TLC or LC-MS.

- Adjust solvent polarity : Replace isopropanol with THF or DMF to improve solubility of reactants .

- Catalyst screening : Test alternative bases (e.g., LiOH instead of Ba(OH)₂) to enhance hydrolysis efficiency.

Q. What mechanistic insights explain the stereochemical stability of the (2S,4S) configuration under acidic conditions?

- Stereochemical Analysis :

- The benzyloxycarbonyl (Cbz) group stabilizes the piperidine ring via steric hindrance, reducing epimerization risks.

- Acidic conditions protonate the carboxylate, minimizing nucleophilic attack on the chiral centers .

- Experimental Validation :

- Conduct variable-temperature NMR (VT-NMR) in CD₃OD to observe conformational changes.

- Compare retention times in chiral HPLC before/after exposure to acidic media.

Q. How can conflicting solubility data in aqueous vs. organic solvents be addressed for this compound?

- Data Reconciliation :

- Solubility profiling : Test solubility in buffered aqueous solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, DMF).

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility.

- Co-solvent systems : Use water/acetone or water/THF mixtures to balance solubility and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.